6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Beschreibung
This compound is a structurally complex heterocyclic molecule featuring a quinazolin-8-one core fused with a [1,3]dioxolo ring. Key functional groups include:
- A sulfanyl (-S-) linker connecting the oxadiazole moiety to the quinazolinone system, which may enhance solubility or modulate redox activity.
- A propenyl (allyl) group at position 7, introducing steric bulk and possible reactivity via allylic positions.
The [1,3]dioxolo ring (a methylenedioxy bridge) at positions 4 and 5 of the quinazolinone scaffold is a hallmark of bioactive natural products, often associated with enhanced metabolic stability and hydrogen-bonding capacity .
Eigenschaften
IUPAC Name |
6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6S/c1-4-5-27-22(28)16-9-18-19(32-12-31-18)10-17(16)24-23(27)34-11-20-25-21(26-33-20)13-6-14(29-2)8-15(7-13)30-3/h4,6-10H,1,5,11-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPRVJBVIAAVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole intermediate, which is then reacted with a suitable thiol to introduce the sulfanyl group. The final steps involve the formation of the quinazolinone core and the dioxolo ring system .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the methoxy groups could yield a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in biochemical studies.
Medicine: It could be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Wirkmechanismus
The mechanism of action of 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it could interact with enzymes or receptors, potentially inhibiting or activating certain biological processes .
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Comparisons
The compound belongs to the quinazoline derivative family, which is well-studied for diverse biological activities. Below is a comparative analysis with structurally analogous compounds:
Key Observations :
The quinazolin-8-one core (vs. triazoloquinazolin-5-one) may influence tautomerism and intermolecular interactions, as seen in other isosteric replacements .
Substituent Effects :
- The propenyl group introduces steric hindrance compared to smaller substituents (e.g., methyl or ethyl), which could reduce membrane permeability but enhance selectivity.
- The sulfanyl linker may improve solubility relative to ester or amide linkages in analogs, as sulfur’s polarizability supports transient dipole interactions .
Pharmacological Hypotheses: Compounds with cinnamoyl or allyl groups (e.g., the target compound and 6-cinnamoyl-triazoloquinazolin-5-one) often exhibit anti-inflammatory activity due to Michael acceptor reactivity .
QSAR and Molecular Descriptor Analysis
Using principles from QSPR/QSAR studies :
- Electronic Descriptors : The oxadiazole’s electron-withdrawing nature may lower the compound’s HOMO energy, reducing oxidative degradation rates compared to triazole analogs.
- van der Waals Volume : The propenyl and dimethoxyphenyl groups increase steric bulk, which could correlate with improved binding to hydrophobic pockets in proteins.
Cluster Analysis
Using Butina clustering , the target compound would group with other quinazoline derivatives but diverge due to its unique oxadiazole-sulfanyl motif. Such clustering aids in identifying analogs for combinatorial libraries or repurposing studies.
Biologische Aktivität
The compound 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one , commonly referred to as a derivative of 1,3,4-oxadiazole and quinazoline, has garnered attention for its diverse biological activities. This article will explore its pharmacological properties through research findings, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 480.5 g/mol. The structure features a complex arrangement that includes an oxadiazole ring and a quinazoline moiety. Such structural features are significant as they contribute to the compound's biological activity.
Anticancer Activity
Research has shown that derivatives of 1,3,4-oxadiazoles exhibit substantial anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:
- In vitro studies have demonstrated that compounds containing the oxadiazole scaffold can inhibit cell proliferation through multiple pathways. The incorporation of bulky aryl groups enhances the cytotoxic potential against cancer cells by disrupting cellular functions related to growth and survival .
- Case Study : A study highlighted the anticancer potential of similar oxadiazole derivatives with IC50 values ranging from 10 nM to 1.51 μM against different cancer types . This suggests that the subject compound may also exhibit comparable or superior activity.
The mechanisms through which this compound exerts its anticancer effects include:
- Targeting Enzymes : It is known to inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) .
- Inducing Apoptosis : The compound may promote programmed cell death in malignant cells by activating intrinsic apoptotic pathways.
- EGFR Inhibition : Similar compounds have been reported to act as epidermal growth factor receptor (EGFR) inhibitors, which are crucial in many cancers .
Structure-Activity Relationship (SAR)
The SAR studies have indicated that specific substitutions on the oxadiazole and quinazoline rings significantly influence biological activity:
| Substituent Type | Effect on Activity |
|---|---|
| Bulky aryl groups | Increased cytotoxicity |
| Electron-donating groups | Enhanced interaction with target enzymes |
| Sulfanyl moiety | Notable efficacy against cancer cell lines |
These findings suggest that careful modification of the compound's structure can lead to improved therapeutic profiles.
Other Biological Activities
Beyond anticancer properties, this compound has potential applications in:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
